D-Talose
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Overview
Description
Aldehydo-D-talose is a rare sugar, specifically an aldohexose, which is a type of monosaccharide. It is the C-2 epimer of D-galactose, meaning it differs from D-galactose only in the configuration around the second carbon atom . The molecular formula of D-Talose is C6H12O6, and it has a molar mass of 180.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aldehydo-D-talose can be synthesized through the isomerization of D-galactose. This process involves the use of specific enzymes or chemical catalysts to rearrange the molecular structure of D-galactose to form D-talose . Another method involves the use of immobilized enzymes to convert L-psicose and D-tagatose into L-allose and this compound, respectively .
Industrial Production Methods
the methods mentioned above can be scaled up for industrial purposes, involving the use of bioreactors and immobilized enzyme systems to produce the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
Aldehydo-D-talose undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Aldehydo-D-talose can be oxidized using reagents such as nitric acid or bromine water to form aldonic acids.
Reduction: It can be reduced using reagents like sodium borohydride to form alditols.
Substitution: Various substitution reactions can occur, especially at the hydroxyl groups, using reagents like acetic anhydride or benzoyl chloride.
Major Products
Oxidation: Produces aldonic acids.
Reduction: Produces alditols.
Substitution: Produces esters or ethers depending on the substituent used.
Scientific Research Applications
Aldehydo-D-talose has several applications in scientific research:
Chemistry: Used as a substrate to identify, differentiate, and characterize ribose-5-phosphate isomerase enzymes.
Biology: Studied for its role as a metabolite in certain species, such as Daphnia magna.
Industry: Used in the synthesis of other rare sugars and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of D-Talose involves its interaction with specific enzymes and metabolic pathways. As a substrate for ribose-5-phosphate isomerase, it plays a role in the pentose phosphate pathway, which is crucial for cellular metabolism and the production of nucleotides . The exact molecular targets and pathways can vary depending on the specific biological context in which this compound is used .
Comparison with Similar Compounds
Aldehydo-D-talose is unique due to its specific epimeric relationship with D-galactose. Similar compounds include:
D-galactose: The C-2 epimer of D-talose.
D-allose: Another rare aldohexose with a different epimeric relationship.
D-psicose: A ketohexose that can be converted into this compound through enzymatic reactions.
These compounds share similar structural features but differ in their specific configurations and reactivity, making this compound a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
2595-98-4 |
---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(3S,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6?/m1/s1 |
InChI Key |
WQZGKKKJIJFFOK-WHZQZERISA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@@H](C(O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Synonyms |
D(+)-Talose; NSC 224293; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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